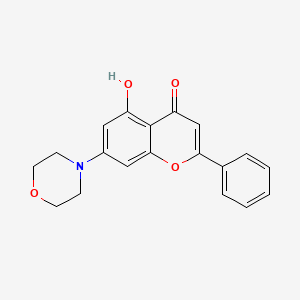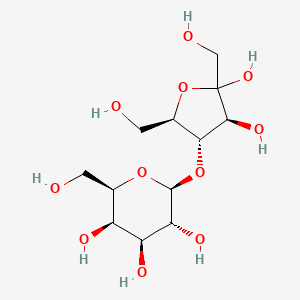
乳果糖
描述
Lactulose is a synthetic disaccharide composed of one molecule of galactose and one molecule of fructose. It is primarily used in the treatment of constipation and hepatic encephalopathy. Lactulose was first synthesized in 1929 and has been used medically since the 1950s. It is classified as an osmotic laxative and is on the World Health Organization’s List of Essential Medicines .
科学研究应用
Lactulose has a wide range of applications in scientific research:
Chemistry: Lactulose is used as a precursor in the synthesis of other bioactive compounds. It is also used in analytical chemistry for the determination of lactose and other sugars .
Biology: In microbiology, lactulose is used to study the growth of bifidobacteria and lactobacilli. It acts as a prebiotic, promoting the growth of beneficial gut bacteria .
Medicine: Lactulose is widely used in the treatment of chronic constipation and hepatic encephalopathy. It helps reduce blood ammonia levels and improves bowel movement .
Industry: Lactulose is used in the food industry as a functional ingredient in prebiotic foods. It is also used in the pharmaceutical industry for the formulation of laxatives and other medicinal products .
作用机制
Target of Action
Lactulose, a synthetic disaccharide derivative of lactose, primarily targets the gut microbiota in the colon . It acts as a selective bacterial growth modulator, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, and inhibiting the growth of harmful bacteria like Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella .
Mode of Action
When it reaches the colon, it is fermented by the intestinal microbiota . This fermentation process generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon . The acidic environment in the colon inhibits the diffusion of ammonia (NH3) into the blood by causing the conversion of NH3 to ammonium (NH4+), thereby decreasing the intestinal production and absorption of ammonia .
Biochemical Pathways
The primary biochemical pathway affected by lactulose is the fermentation process carried out by the gut microbiota in the colon . This process generates organic acids that lower the pH of the colon, creating an osmotic effect that increases the volume of the colonic contents . This osmotic effect promotes peristalsis, aiding in the relief of constipation .
Pharmacokinetics
Lactulose exhibits poor absorption, with less than 3% being absorbed after oral administration . The absorbed lactulose is excreted unchanged in the urine . The unabsorbed lactulose reaches the colon intact, where it is metabolized by colonic bacteria to lactic, acetic, and formic acids . The excretion of lactulose is primarily through feces .
Result of Action
The primary result of lactulose’s action is the relief of constipation and the reduction of blood ammonia concentration . By increasing the volume of the colonic contents and promoting peristalsis, lactulose facilitates bowel movements . In patients with liver disease, lactulose helps reduce the amount of ammonia in the blood, which can lead to substantial improvement in the patient’s mental state .
Action Environment
The action of lactulose is highly dependent on the environment of the colon, specifically the presence of gut microbiota capable of fermenting lactulose . The efficacy of lactulose can be influenced by factors such as the composition of the gut microbiota, the pH of the colon, and the presence of other substances in the colon that can be fermented by the microbiota .
生化分析
Biochemical Properties
Lactulose plays a significant role in biochemical reactions. It stimulates the growth of bifidobacteria, which are referred to as bifidogenic factors in nutrition . Saccharolytic bacteria present in the large intestine break down lactulose into organic acids like lactic acid and small amounts of formic and acetic acids .
Cellular Effects
Lactulose has profound effects on various types of cells and cellular processes. It influences cell function by promoting the growth of beneficial gut bacteria, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of lactulose is primarily through its interactions with gut bacteria. These bacteria metabolize lactulose, leading to the production of short-chain fatty acids. These acids lower the pH in the colon, which inhibits the growth of harmful bacteria and promotes the growth of beneficial bacteria .
Temporal Effects in Laboratory Settings
The effects of lactulose can change over time in laboratory settings. It is stable under normal conditions, but can be broken down by bacteria in the gut. The long-term effects of lactulose on cellular function have been observed in in vitro and in vivo studies, showing a beneficial impact on gut health .
Dosage Effects in Animal Models
The effects of lactulose vary with different dosages in animal models. Lower doses promote gut health by stimulating the growth of beneficial bacteria. High doses can lead to diarrhea due to the osmotic effect of lactulose .
Metabolic Pathways
Lactulose is involved in several metabolic pathways. It is metabolized by gut bacteria into short-chain fatty acids, which are then absorbed by the body and used in various metabolic processes .
Transport and Distribution
Lactulose is transported and distributed within cells and tissues primarily through the digestive system. After oral administration, it travels to the large intestine, where it is metabolized by bacteria .
Subcellular Localization
The subcellular localization of lactulose is primarily within the gut bacteria that metabolize it. It does not appear to be directed to specific compartments or organelles within these cells .
准备方法
Lactulose can be synthesized through both chemical and enzymatic methods.
Chemical Synthesis: The traditional method involves the isomerization of lactose under alkaline conditions, often using boric acid as a catalyst. This process can produce undesirable by-products and requires extensive purification steps .
Enzymatic Synthesis: A more environmentally friendly method involves the enzymatic conversion of lactose to lactulose using β-galactosidase or cellobiose 2-epimerase. This method is simpler and safer compared to the chemical route .
化学反应分析
Lactulose undergoes several types of chemical reactions:
Oxidation: Lactulose can be oxidized to produce various organic acids. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of lactulose can yield sugar alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Lactulose can undergo substitution reactions where one of its hydroxyl groups is replaced by another functional group. Acidic or basic conditions can facilitate these reactions.
Major Products: The major products formed from these reactions include lactic acid, formic acid, and various sugar alcohols .
相似化合物的比较
Lactulose is often compared with other disaccharides such as lactose, sucrose, and maltose:
Lactose: Lactose is a naturally occurring disaccharide composed of glucose and galactose. Unlike lactulose, it is readily absorbed in the small intestine .
Sucrose: Sucrose is composed of glucose and fructose. It is widely used as a sweetener and does not have the prebiotic properties of lactulose .
Maltose: Maltose consists of two glucose molecules. It is less commonly used in medical applications compared to lactulose .
Lactulose’s unique ability to act as a prebiotic and its effectiveness in treating hepatic encephalopathy and constipation make it distinct from these other disaccharides .
属性
Key on ui mechanism of action |
Lactulose is a synthetic disaccharide derivative of lactose that consists of one molecule of galactose and one molecule of fructose. Saccharolytic bacteria present in the large intestine subsequently break the substance down into organic acids like lactic acid and small amounts of formic and acetic acids. Such resultant volatile fatty acid metabolites, in combination with hydrogen and methane that is also generated consequently enhance intraluminal gas formation, peristaltic gut motility, and elicit an osmotic effect that facilitates an increase in the water content of stool as well as associated stool softening. All of these actions ultimately assist in facilitating and increasing the frequency of bowel movements in patients experiencing constipation, although it may take 24 to 48 hours after using the medication for this laxative effect to become evident. At the same time, the formation of such acids via the metabolism of lactulose by colonic bacteria also acidifies the contents of the colon, thereby contributing to the treatment of portal-systemic encephalopathy (PSE). As one of the principal features of PSE involves the accumulation of nitrogenous waste products like ammonia in the systemic circulation, a state in which the colonic contents become more acidic than blood allows ammonia in the circulation to diffuse into the colon.. Furthermore, ammonia that diffuses into the acidic colon is ionized to ammonium ions that are incapable of being absorbed back into the blood. These effects, combined with the laxative action of lactulose facilitates the excretion of excess ammonia. And finally, it is also believed that an acidic colonic environment results in the elimination of urease-producing bacteria that contribute to the formation of ammonia while surviving colonic bacteria use up any trapped ammonia in the colon as a source of nitrogen for protein synthesis. |
|---|---|
CAS 编号 |
4618-18-2 |
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-2-[(2R,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8+,9?,10+,11+,12-/m1/s1 |
InChI 键 |
JCQLYHFGKNRPGE-DJYZFUSFSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O |
外观 |
Solid powder |
熔点 |
169 °C |
Key on ui other cas no. |
58166-24-8 58166-25-9 4618-18-2 |
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lactulose; Cholac; Generlac; Consulose; BRN 0093773; BRN-0093773; BRN0093773 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



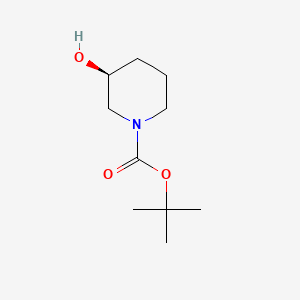
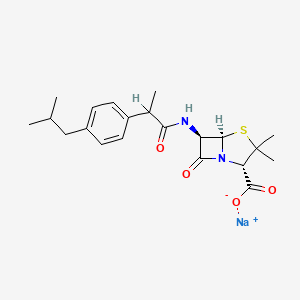
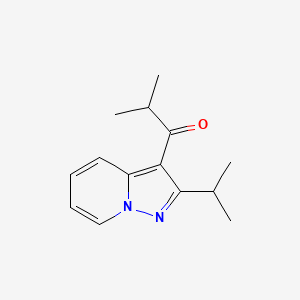
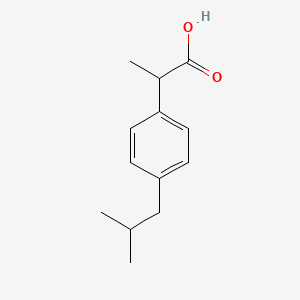
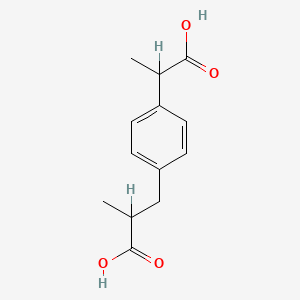

![2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B1674250.png)
